(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
CAS No.: 17083-21-5
Cat. No.: VC21542612
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17083-21-5 |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | OFQLPRSPFCCGLP-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Structural Features
(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate possesses several key structural elements that define its chemical behavior and applications. The molecule contains a chiral center at the alpha carbon with an S-configuration, which is critical for its stereochemical properties. The compound incorporates a benzyloxycarbonyl (Cbz) protecting group on the amine nitrogen, a hydrazide functionality (C(=O)NHNH₂), and a tert-butoxy group protecting the side chain hydroxyl group. From a structural perspective, this compound can be considered a protected derivative of L-serine with a hydrazide in place of the carboxylic acid function.
The structural complexity of this molecule arises from its multiple functional groups, which allow for diverse chemical interactions and reactions. The presence of both hydrophilic groups (hydrazide, carbamate) and hydrophobic moieties (benzyl, tert-butyl) gives it a balanced polarity profile that influences its solubility and reactivity patterns in various chemical environments.
Physical and Chemical Properties
The physical and chemical properties of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 17083-21-5 |
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
| Standard InChIKey | OFQLPRSPFCCGLP-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OCC@@HNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
These properties provide crucial information for researchers working with this compound, particularly for identification, characterization, and analytical purposes.
Synthetic Approaches and Preparation Methods
General Synthetic Strategy
The synthesis of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate typically follows a multi-step process starting from L-serine or a suitable derivative. The general strategy involves selective protection of the functional groups followed by transformation of the carboxylic acid moiety to the hydrazide functionality.
Based on established synthetic protocols for similar compounds, a plausible synthetic route would include:
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Protection of the amino group with benzyl chloroformate to introduce the Cbz group
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Protection of the side chain hydroxyl with a tert-butyl group
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Activation of the carboxylic acid followed by reaction with hydrazine to form the hydrazide
This approach allows for the selective modification of each functional group while maintaining the stereochemical integrity of the chiral center.
Purification and Characterization
After synthesis, purification of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate can be achieved through standard techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization typically employs a combination of spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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Optical rotation measurements to confirm the S-configuration of the chiral center
These analytical techniques ensure the purity and structural integrity of the synthesized compound before its use in further applications.
Applications in Organic and Medicinal Chemistry
Role in Peptide Synthesis
(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate has significant potential applications in peptide chemistry due to its protected amino acid structure and reactive hydrazide group. The compound can serve as a specialized building block in:
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Hydrazide-based peptide coupling strategies, where the hydrazide functionality provides a unique reactive handle
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Solid-phase peptide synthesis, allowing for the incorporation of modified serine residues
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Development of C-terminally modified peptides with altered stability or biological properties
The presence of orthogonal protecting groups (Cbz and tert-butyl) makes this compound particularly valuable in complex peptide synthesis, where selective deprotection steps are required.
Pharmaceutical Development
In pharmaceutical research, protected amino acid derivatives like (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate play crucial roles in the development of:
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Peptidomimetics - compounds that mimic peptide structure and function while offering improved pharmacological properties
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Enzyme inhibitors, particularly those targeting proteases or other enzymes with specificity for serine-containing substrates
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Prodrugs requiring controlled hydrolysis or enzymatic cleavage in vivo
The stereochemical purity of this compound is essential for such applications, as biological systems typically exhibit high stereoselectivity in their interactions with exogenous molecules.
Comparison with Structurally Related Compounds
Relation to Other Protected Amino Acid Derivatives
To better understand the significance of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate, it is instructive to compare it with related compounds found in the chemical literature.
One such compound is (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate (CAS: 79069-54-8), which differs in several key aspects:
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It features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz
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The benzyl group protects the hydroxyl side chain rather than being part of a carbamate
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It contains an aldehyde functionality instead of a hydrazide
These structural differences significantly alter the chemical reactivity and potential applications of the compound.
Comparison with Tyrosine-Derived Analogs
Another related compound is (S)-Benzyl (1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate (CAS: 16679-95-1), which shares the Cbz protecting group and hydrazide functionality but differs in having a tyrosine-like side chain instead of a tert-butoxy-protected serine side chain . This structural variation results in:
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Different solubility properties due to the aromatic hydroxyl group
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Altered reactivity patterns, particularly in hydrogen bonding interactions
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Potential for different biological activities and binding properties
This comparison highlights how subtle structural modifications can lead to compounds with distinct chemical and biological profiles, despite sharing common core elements.
Research and Future Directions
Current Research Applications
(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate is primarily designated for research use only, indicating its experimental nature and specialized applications. Current research applications likely include:
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Use as a chemical probe for investigating specific biochemical processes
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Employment as an intermediate in the synthesis of more complex molecules
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Utilization as a reference standard for analytical method development
The compound's unique structural features make it valuable in fundamental research across organic chemistry, medicinal chemistry, and chemical biology fields.
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